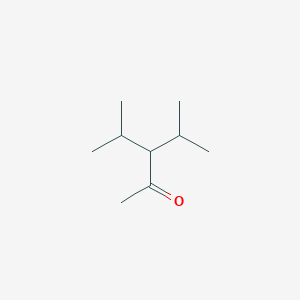![molecular formula C9H11NO2 B3382704 N-[(2-ethoxyphenyl)methylidene]hydroxylamine CAS No. 352220-16-7](/img/structure/B3382704.png)
N-[(2-ethoxyphenyl)methylidene]hydroxylamine
Descripción general
Descripción
“N-[(2-ethoxyphenyl)methylidene]hydroxylamine” is an organic compound with the molecular formula C9H11NO2 . It is also known as 2-ethoxybenzaldehyde oxime . The compound has a molecular weight of 165.19 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11NO2/c1-2-12-9-6-4-3-5-8(9)7-10-11/h3-6H,2,7H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Aplicaciones Científicas De Investigación
N-[(2-ethoxyphenyl)methylidene]hydroxylamine has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. This compound has also been used in the study of the mechanism of action of certain drugs, as well as the biochemical and physiological effects of certain drugs. This compound has also been used in laboratory experiments to study the properties of certain materials, such as the solubility and stability of certain compounds. In addition, this compound has been used in the study of the structure and function of proteins, enzymes, and other biological molecules.
Mecanismo De Acción
N-[(2-ethoxyphenyl)methylidene]hydroxylamine has a wide range of mechanisms of action. It has been used to study the mechanism of action of certain drugs, such as the inhibition of the enzyme monoamine oxidase. This compound has also been used to study the biochemical and physiological effects of certain drugs, such as the inhibition of the enzyme cyclooxygenase. In addition, this compound has been used to study the mechanism of action of certain proteins, enzymes, and other biological molecules.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been used to study the biochemical and physiological effects of certain drugs, such as the inhibition of the enzyme monoamine oxidase. This compound has also been used to study the biochemical and physiological effects of certain proteins, enzymes, and other biological molecules. In addition, this compound has been used to study the biochemical and physiological effects of certain materials, such as the solubility and stability of certain compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-ethoxyphenyl)methylidene]hydroxylamine has a wide range of advantages and limitations for laboratory experiments. This compound is a versatile compound that can be used in a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, and can be stored for long periods of time without degrading. This compound is also relatively stable, and can be used in a variety of laboratory conditions. However, this compound is not soluble in water, and can be difficult to work with in certain laboratory experiments.
Direcciones Futuras
N-[(2-ethoxyphenyl)methylidene]hydroxylamine has the potential to be used in many future directions. It can be used in the synthesis of new organic compounds, such as polymers and dyes. This compound can also be used in the study of the mechanism of action of certain drugs, as well as the biochemical and physiological effects of certain drugs. This compound can also be used in the study of the structure and function of proteins, enzymes, and other biological molecules. In addition, this compound can be used in the study of the solubility and stability of certain materials. Finally, this compound can be used in the development of new laboratory techniques, such as the development of new methods of synthesis.
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate that the compound can be harmful if swallowed or in contact with skin, can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(NE)-N-[(2-ethoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9-6-4-3-5-8(9)7-10-11/h3-7,11H,2H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRKOXBTHOWETA-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



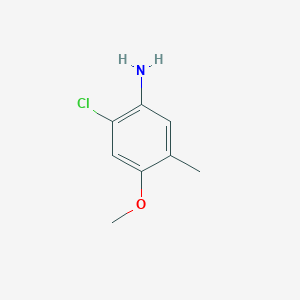
![[4-(Benzylsulfanyl)phenyl]methanol](/img/structure/B3382631.png)

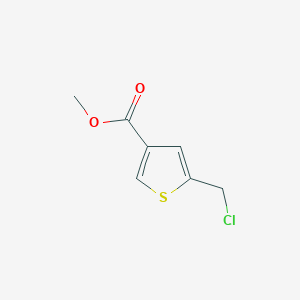
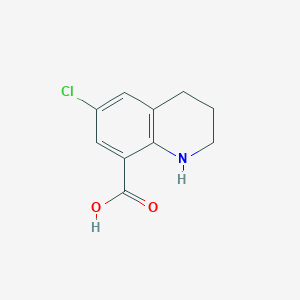




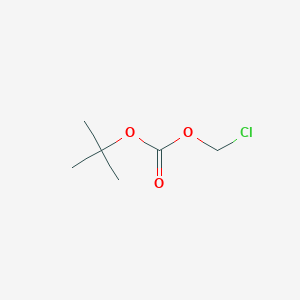
![[2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane](/img/structure/B3382701.png)


